REACTION_CXSMILES
|
[CH:1]([O:4][C:5](=[O:13])[C:6]1[CH:11]=[C:10](Cl)[CH:9]=[CH:8][N:7]=1)([CH3:3])[CH3:2].CC1(C)C(C)(C)OB([C:22]2[CH:23]=[C:24]3[NH:30][CH:29]=[CH:28][C:25]3=[N:26][CH:27]=2)O1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[NH:30]1[C:24]2[C:25](=[N:26][CH:27]=[C:22]([C:10]3[CH:9]=[CH:8][N:7]=[C:6]([C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[O:13])[CH:11]=3)[CH:23]=2)[CH:28]=[CH:29]1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C1=NC=CC(=C1)Cl)=O
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C2C(=NC1)C=CN2)C
|
Name
|
dppf(Pd)Cl2
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed water (4 mL)
|
Type
|
CUSTOM
|
Details
|
degassed isopropanol (4 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (rf: 0.41 in 20:1 ethyl acetate:methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=NC=C(C=C21)C2=CC(=NC=C2)C(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |